molecular formula C10H10FNO3 B15259411 methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B15259411
M. Wt: 211.19 g/mol
InChI Key: KROUDPWXZOTQPF-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound with the molecular formula C10H10FNO3. It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with methyl 2-fluoroacetate in the presence of a base, followed by cyclization to form the benzoxazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazines, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
  • 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
  • 7-iodo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Uniqueness

Methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C10H10FNO3/c1-14-10(13)9-5-12-7-3-2-6(11)4-8(7)15-9/h2-4,9,12H,5H2,1H3

InChI Key

KROUDPWXZOTQPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNC2=C(O1)C=C(C=C2)F

Origin of Product

United States

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